molecular formula C10H8N4O2 B8480907 6-amino-5-cyano-1H-indazole-7-carboxylic acid methyl ester

6-amino-5-cyano-1H-indazole-7-carboxylic acid methyl ester

Cat. No.: B8480907
M. Wt: 216.20 g/mol
InChI Key: AKSPNPZQGRJWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-5-cyano-1H-indazole-7-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H8N4O2 and its molecular weight is 216.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

methyl 6-amino-5-cyano-1H-indazole-7-carboxylate

InChI

InChI=1S/C10H8N4O2/c1-16-10(15)7-8(12)5(3-11)2-6-4-13-14-9(6)7/h2,4H,12H2,1H3,(H,13,14)

InChI Key

AKSPNPZQGRJWAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1N)C#N)C=NN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 500 mg (1.85 mmol) of 6-amino-5-bromo-1H-indazole-7-carboxylic acid methyl ester, prepared as in step a in example 16, in 10 mL of N,N-dimethylformamide under an atmosphere of argon is added 135 mg (1.15 mmol) of zinc cyanide and 206 mg (0.185 mmol) of tetrakis(triphenylphsophine)palladium. The reaction mixture is stirred in a microwave oven at 180° C. for 5 minutes. Then, a 1:1 v/v mixture of ethyl acetate and tertbutylmethyl ether and brine are added to the reaction and the phases are separated. The aqueous layer is extracted with tert-butylmethylether. The organic extracts are washed twice with brine, dried over MgSO4 and concentrated in vacuo. The residue is purified by flash chromatography (SiO2, hexane/ethyl acetate 2:1 to 1:1, gradient) to afford 380 mg of product (94%) as a yellowish solid; LC/MS:217/218 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
tetrakis(triphenylphsophine)palladium
Quantity
206 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
zinc cyanide
Quantity
135 mg
Type
catalyst
Reaction Step Three
Yield
94%

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